molecular formula C12H18N2O B12051062 [4-Methyl-2-(morpholin-4-yl)phenyl]methanamine

[4-Methyl-2-(morpholin-4-yl)phenyl]methanamine

Cat. No.: B12051062
M. Wt: 206.28 g/mol
InChI Key: FBIJCPWLIAYGLR-UHFFFAOYSA-N
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Description

[4-Methyl-2-(morpholin-4-yl)phenyl]methanamine: is an organic compound with the molecular formula C12H18N2O and a molecular weight of 206.28 g/mol . This compound features a phenyl ring substituted with a methyl group and a morpholine ring, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-Methyl-2-(morpholin-4-yl)phenyl]methanamine typically involves the reaction of 4-methyl-2-nitrobenzaldehyde with morpholine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst like palladium on carbon .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of [4-Methyl-2-(morpholin-4-yl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .

Comparison with Similar Compounds

Comparison:

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

(4-methyl-2-morpholin-4-ylphenyl)methanamine

InChI

InChI=1S/C12H18N2O/c1-10-2-3-11(9-13)12(8-10)14-4-6-15-7-5-14/h2-3,8H,4-7,9,13H2,1H3

InChI Key

FBIJCPWLIAYGLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CN)N2CCOCC2

Origin of Product

United States

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